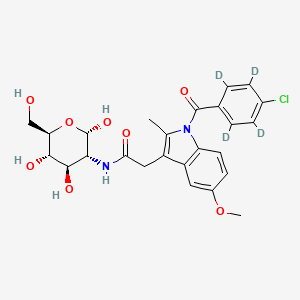![molecular formula C22H27BrN2O5 B12416447 N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is a complex organic compound characterized by the presence of bromine, methoxy, and hydroxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential neurotoxic effects and interactions with acetylcholinesterase.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit acetylcholinesterase activity, leading to altered nerve pulse transmission . The compound’s effects on oxidative stress and reactive oxygen species production are also areas of interest .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Shares similar structural features and biological activities.
N-((4-bromophenyl)((3-methylbenzoyl)amino)methyl)-3-methylbenzamide: Another compound with bromine and methoxy groups, used in similar research applications.
Uniqueness
N’-[(3-bromophenyl)methyl]-N’-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C22H27BrN2O5 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide |
InChI |
InChI=1S/C22H27BrN2O5/c1-29-18-11-12-19(20(14-18)30-2)25(15-16-7-6-8-17(23)13-16)22(27)10-5-3-4-9-21(26)24-28/h6-8,11-14,28H,3-5,9-10,15H2,1-2H3,(H,24,26) |
Clave InChI |
SZNMMWLGOPSQBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N(CC2=CC(=CC=C2)Br)C(=O)CCCCCC(=O)NO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



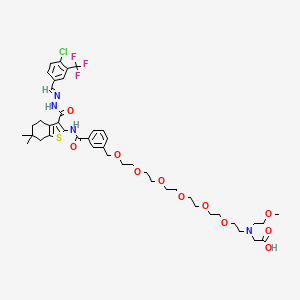
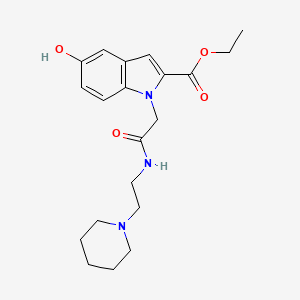

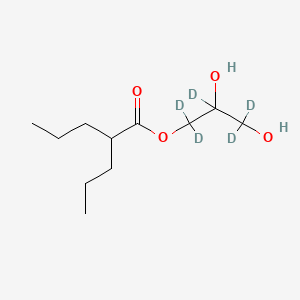

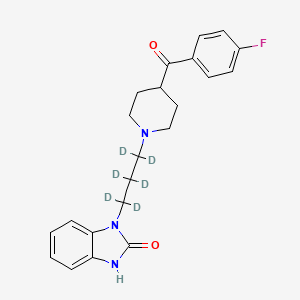
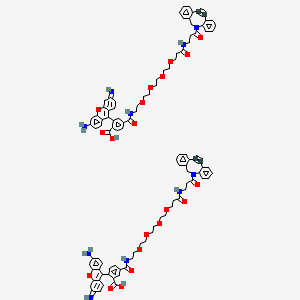

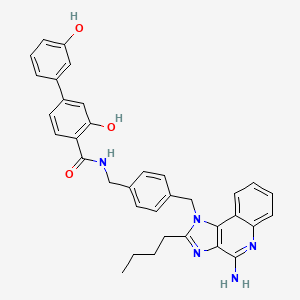
![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)


